molecular formula C22H31ClN6O3S B12562184 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride CAS No. 191588-96-2

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride

Cat. No.: B12562184
CAS No.: 191588-96-2
M. Wt: 495.0 g/mol
InChI Key: JWIBFHSLXIGVGV-UHFFFAOYSA-N
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Description

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride is a complex organic compound belonging to the class of tryptamines and derivatives. This compound is characterized by an indole ring substituted at the 3-position by a propyl chain linked to a piperazine ring, which is further substituted by a methoxypyrimidine group.

Preparation Methods

The synthesis of 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride involves multiple steps:

    Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Propyl Chain: The indole ring is then substituted at the 3-position with a propyl chain using a suitable alkylating agent.

    Attachment of Piperazine Ring: The propyl chain is further reacted with piperazine to form the piperazine-indole intermediate.

    Introduction of Methoxypyrimidine Group: The piperazine ring is substituted with a methoxypyrimidine group through nucleophilic substitution.

    Formation of Methanesulfonamide: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide derivative.

Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the methoxypyrimidine group, converting it to the corresponding amine.

    Hydrolysis: The methanesulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride involves its interaction with serotonin receptors. The compound acts as an agonist at these receptors, leading to the modulation of serotonin signaling pathways. This interaction results in the alleviation of migraine symptoms by reducing the release of pro-inflammatory neuropeptides and inhibiting the transmission of pain signals .

Comparison with Similar Compounds

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride can be compared with other similar compounds such as:

    Sumatriptan: Another tryptamine derivative used in the treatment of migraines. It has a similar mechanism of action but differs in its chemical structure.

    Rizatriptan: A compound with a similar indole ring structure but different substituents, leading to variations in its pharmacokinetic properties.

    Zolmitriptan: Another serotonin receptor agonist with a different substitution pattern on the indole ring, resulting in unique pharmacological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic benefits .

Properties

CAS No.

191588-96-2

Molecular Formula

C22H31ClN6O3S

Molecular Weight

495.0 g/mol

IUPAC Name

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C22H30N6O3S.ClH/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1H

InChI Key

JWIBFHSLXIGVGV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.Cl

Origin of Product

United States

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